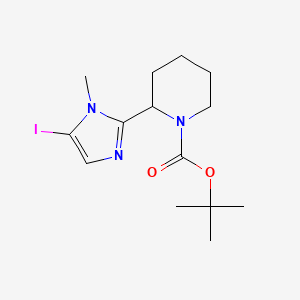

Tert-butyl 2-(5-iodo-1-methylimidazol-2-yl)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of tert-butyl piperidine-1-carboxylate derivatives typically involves multi-step reactions starting from commercially available or readily synthesized starting materials. For example, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using a low-cost amination process with a yield of 52% . Another derivative, tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, was synthesized through a three-step process with a total yield of 49.9% . The synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate achieved a high yield of up to 71.4% . These methods often involve reactions such as nucleophilic substitution, oxidation, halogenation, and elimination, and are optimized for high yields and purity.

Molecular Structure Analysis

The molecular structures of the synthesized tert-butyl piperidine-1-carboxylate derivatives are confirmed using various spectroscopic techniques, including ESI-MS, 1H NMR, 13C NMR, and FT-IR . X-ray diffraction studies have also been conducted to determine the crystal structures of some derivatives, providing detailed insights into their molecular conformations .

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate derivatives are used as intermediates in the synthesis of various biologically active compounds. For instance, they are utilized in the synthesis of nociceptin antagonists , and their reactivity includes condensation reactions, diastereoselective reductions, and isomerizations . These reactions are carefully designed to maintain high enantiomeric and diastereoisomeric purities, which are crucial for the biological activity of the final compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are characterized by their spectroscopic data and crystallographic parameters. For example, the crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate revealed weak C-H···O intermolecular interactions and aromatic π–π stacking interactions, which contribute to the stability of the crystal structure . Computational studies, including density functional theory (DFT) calculations, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analyses, provide further insights into the electronic properties and reactivity of these compounds .

Wissenschaftliche Forschungsanwendungen

Efficient Asymmetric Synthesis

One study focused on the efficient and practical asymmetric synthesis of a useful intermediate for the synthesis of nociceptin antagonists, highlighting a method that includes diastereoselective reduction and isomerization steps, proving its applicability for large-scale operations (H. Jona et al., 2009).

Anticancer Drug Intermediates

Another research effort established a rapid and high-yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs. This work underscores the role of this chemical in the development of new anticancer therapeutics by optimizing synthetic routes (Binliang Zhang et al., 2018).

Biological Activity Evaluation

Research on tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate demonstrated its synthesis and characterization, including X-ray diffraction studies. This compound was screened for in vitro antibacterial and anthelmintic activity, revealing moderate anthelmintic activity and illustrating its potential in drug discovery (C. Sanjeevarayappa et al., 2015).

Molecular Pharmacology Insights

A study on 4-(2-Methoxyphenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (GW542573X) revealed its selective activation of the SK1 subtype of human small-conductance Ca2+-activated K+ channels. This highlights the specificity of the compound towards SK1 channels, offering insights into its potential therapeutic applications (C. Hougaard et al., 2009).

Eigenschaften

IUPAC Name |

tert-butyl 2-(5-iodo-1-methylimidazol-2-yl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22IN3O2/c1-14(2,3)20-13(19)18-8-6-5-7-10(18)12-16-9-11(15)17(12)4/h9-10H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMWWMWOJYBIOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C2=NC=C(N2C)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22IN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(5-iodo-1-methylimidazol-2-yl)piperidine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2551067.png)

![2-((7-benzyl-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(3-methoxypropyl)acetamide](/img/structure/B2551069.png)

![1-(4-fluorophenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2551074.png)

![2-cyclopropyl-N-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B2551076.png)

![N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B2551080.png)

![8-(3,5-dimethylphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2551081.png)